Cas no 1798718-04-3 (8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Chemical and Physical Properties
Names and Identifiers
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- 8-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
- 8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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- Inchi: 1S/C16H16N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19)
- InChI Key: SANHRQNXGJKNOG-UHFFFAOYSA-N
- SMILES: N1C2=CC(C)=CC=C2C(C2=CC=CC=C2)NCC1=O
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3371-0881-2μmol |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 2μl |
$85.5 | 2023-04-26 | |
| Life Chemicals | F3371-0881-5μmol |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 5μl |
$94.5 | 2023-04-26 | |
| Life Chemicals | F3371-0881-10μmol |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 10μl |
$103.5 | 2023-04-26 | |
| Life Chemicals | F3371-0881-20μmol |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 20μl |
$118.5 | 2023-04-26 | |
| Life Chemicals | F3371-0881-1mg |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 1mg |
$81.0 | 2023-04-26 | |
| Life Chemicals | F3371-0881-2mg |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 2mg |
$88.5 | 2023-04-26 | |
| Life Chemicals | F3371-0881-3mg |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 3mg |
$94.5 | 2023-04-26 | |
| Life Chemicals | F3371-0881-4mg |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 4mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3371-0881-5mg |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 5mg |
$103.5 | 2023-04-26 | |
| Life Chemicals | F3371-0881-10mg |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one |
1798718-04-3 | 90%+ | 10mg |
$118.5 | 2023-04-26 |
8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Comprehensive Overview of 8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 1798718-04-3): Structure, Applications, and Research Insights
The compound 8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 1798718-04-3) is a structurally unique benzodiazepine derivative that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a diazepine core with a phenyl substituent and a methyl group at the 8-position, offering distinct physicochemical properties. Researchers have explored its potential as a scaffold for central nervous system (CNS) targeting molecules, given its structural resemblance to bioactive heterocyclic compounds.
In recent years, the scientific community has increasingly focused on small-molecule drug discovery, with 8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one emerging as a candidate for modulating neurotransmitter receptors. Its lipophilicity and hydrogen-bonding capacity make it a versatile intermediate in medicinal chemistry. Notably, its CAS No. 1798718-04-3 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.
The synthesis of 8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multistep organic reactions, including cyclocondensation and N-alkylation protocols. Advanced techniques such as microwave-assisted synthesis have been employed to optimize yield and purity. Analytical characterization via NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its stereochemistry and stability, addressing common queries about its isomeric purity and conformational dynamics.
From a therapeutic perspective, derivatives of this compound are investigated for their GABAergic activity, a hot topic in anxiolytic and sedative-hypnotic drug development. However, unlike classical benzodiazepines, its 8-methyl substitution may reduce off-target effects, a key concern in precision medicine. This aligns with trending searches on selective receptor modulators and next-generation neuropharmaceuticals.
Beyond pharmacology, CAS No. 1798718-04-3 is studied in computational chemistry for molecular docking simulations. Its rigid bicyclic structure serves as a model for ligand-protein interactions, particularly in GPCR research. FAQs in academic forums often revolve around its bioavailability and metabolic pathways, underscoring the need for further ADME profiling.
In material science, the compound’s aromatic system and hydrogen-bond acceptors inspire applications in supramolecular chemistry. Recent publications highlight its role in designing organic semiconductors and photoresponsive materials, tapping into the growing interest in sustainable electronics.
To summarize, 8-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (CAS No. 1798718-04-3) exemplifies the intersection of medicinal chemistry and advanced materials. Its multifaceted applications—from CNS drug leads to functional materials—make it a compelling subject for interdisciplinary research, resonating with contemporary searches on tailored therapeutics and green chemistry innovations.
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